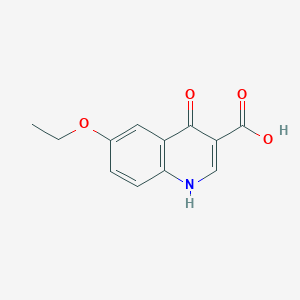

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Beschreibung

Historical Context of Quinoline Derivatives

The historical development of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This seminal discovery established the foundation for what would become one of the most important heterocyclic families in pharmaceutical chemistry. Runge's initial isolation work was followed by French chemist Charles Gerhardt in 1842, who obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, calling his product "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds initially suggested they were distinct isomers, but German chemist August Hoffmann later recognized that the behavioral differences were due to contaminants, confirming the compounds were identical.

The pharmaceutical significance of quinoline derivatives emerged prominently through the antimalarial drug quinine, which had been used for centuries before its chemical structure was understood. The isolation of quinine and cinchonine from cinchona bark by Pelletier and Caventou in 1820 marked the beginning of systematic quinoline alkaloid research. This historical progression from natural product isolation to synthetic chemistry established quinoline as a privileged scaffold in drug discovery. The development pathway from quinine to synthetic antimalarials like chloroquine in the 1940s demonstrated the potential for creating novel therapeutic agents through quinoline modification.

The evolution of quinoline chemistry accelerated significantly during the twentieth century with the development of synthetic methodologies for constructing quinoline rings and introducing various substituents. The Friedländer synthesis, involving condensation between 2-aminobenzaldehydes and ketone compounds, became a pivotal method for quinoline construction and enabled systematic exploration of substitution patterns. This synthetic accessibility led to the development of numerous quinoline-based pharmaceuticals, including the fluoroquinolone antibiotics that emerged in the 1960s and revolutionized antibacterial therapy. The historical trajectory from Runge's initial coal tar extraction to modern synthetic quinoline derivatives illustrates the remarkable evolution of this chemical class from laboratory curiosity to therapeutic mainstay.

The recognition of quinoline as a privileged structure in medicinal chemistry stems from over 200 biologically active quinoline and quinazoline alkaloids that have been identified in nature. This biological prevalence, combined with the synthetic versatility of the quinoline core, has established quinoline derivatives as essential components of pharmaceutical research. The historical context of this compound therefore encompasses not only the fundamental chemistry discoveries of the nineteenth century but also the sophisticated synthetic methodologies and biological insights that have emerged throughout the modern era of drug discovery.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to IUPAC guidelines, the compound's official name is 6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid, which reflects the tautomeric equilibrium between the hydroxyl and oxo forms at the 4-position. This nomenclature system prioritizes the quinoline core structure as the parent heterocycle, with numerical position indicators for each substituent based on the standard quinoline numbering system where nitrogen occupies position 1.

The systematic naming convention begins with the quinoline base structure, followed by position-specific substituent identification in numerical order. The ethoxy group at position 6 is designated as "6-ethoxy," the hydroxyl functionality at position 4 appears as "4-hydroxy" or "4-oxo" depending on tautomeric form, and the carboxylic acid moiety at position 3 is identified as "3-carboxylic acid". Alternative nomenclature systems may reference this compound as 3-quinolinecarboxylic acid, 6-ethoxy-4-hydroxy-, emphasizing the carboxylic acid as the primary functional group with positional modifiers for other substituents. These naming variations reflect different organizational approaches within chemical databases and literature, but all refer to the identical molecular structure.

| Nomenclature System | Complete Name |

|---|---|

| IUPAC Preferred | 6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

| Alternative IUPAC | This compound |

| Functional Group Priority | 3-quinolinecarboxylic acid, 6-ethoxy-4-hydroxy- |

| Tautomeric Form | 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

The chemical classification of this compound places it within multiple overlapping categories that reflect its structural features and potential applications. As a quinoline derivative, it belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically the bicyclic aromatic heterocycles formed by fusion of benzene and pyridine rings. The presence of the carboxylic acid functional group classifies it among carboxylic acid derivatives, while the ethoxy substitution places it in the ether category. The hydroxyl group at position 4, existing in equilibrium with the oxo tautomer, contributes to its classification as both an alcohol and a ketone derivative under different tautomeric conditions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMATZBTAXOKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349456 | |

| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51726-50-2, 303121-10-0 | |

| Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Acylmalonate and Cyclization (Based on EP0245690A1)

Step 1: Acylation of Diethyl Malonate

Diethyl malonate is acylated with a benzoyl halide in the presence of magnesium ethylate to form an acylmalonic ester intermediate.

Step 2: Partial Saponification and Decarboxylation

The acylmalonic ester undergoes partial saponification and decarboxylation in aqueous acidic medium (e.g., sulfuric acid or p-toluenesulfonic acid) to yield ethyl benzoylacetate.

Step 3: Formation of Ethoxy-Acrylic Acid Ester

The ethyl benzoylacetate is reacted with triethyl orthoformate and acetic anhydride to form 2-benzoyl-3-ethoxy-acrylic acid ethyl ester.

Step 4: Reaction with Amines

The ethoxy-acrylic ester reacts with amines in solvents such as methylene chloride, alcohols, or toluene to form enamines.

Step 5: Cyclization

The enamines undergo cyclization at temperatures between 60-300 °C (preferably 80-180 °C) in solvents like N,N-dimethylformamide to yield the 4-hydroxyquinoline-3-carboxylic acid derivatives.

Step 6: Workup

The reaction mixture is refluxed with water and p-toluenesulfonic acid, followed by phase separation, drying, and concentration to isolate the crude product.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Diethyl malonate, benzoyl halide, MgEt | 50-60 | Ethanol, toluene | Acylation |

| 2 | Acid (H2SO4 or p-TsOH), water | Reflux | Aqueous | Partial saponification |

| 3 | Triethyl orthoformate, acetic anhydride | Reflux 2 hours | - | Formation of ethoxy-acrylic ester |

| 4 | Amines | Room temp | CH2Cl2, alcohol, toluene | Enamine formation |

| 5 | Cyclization | 80-180 | DMF, DMSO, sulfolane | Ring closure |

| 6 | Reflux with water, p-TsOH | Reflux 4.5 hrs | Water | Purification |

This method yields the target compound as a crude oil, which can be further purified.

Gould–Jacob Cyclization Route (Based on Thieme-Connect 2013)

Step 1: Condensation

Aniline is condensed with ethoxymethylene malonate diethyl ester to form diethyl 2-((phenylamino)methylene)malonate.

Step 2: Cyclization

The intermediate is cyclized in diphenyl ether containing catalytic 2-chlorobenzoic acid to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrazide Formation

The ester is treated with hydrazine in DMF to form the hydrazide intermediate.

Step 4: Functionalization

The hydrazide intermediate can be further reacted with substituted benzoyl chlorides or phenyl isocyanates to yield various derivatives.

This method is notable for its versatility and moderate yields (30-40%) for the hydrazide derivatives, which are key intermediates for further functionalization.

Alkylation and Hydrolysis Approach (Based on MDPI 2012)

Step 1: Preparation of 4-oxo-4H-quinoline-3-carboxylates

Starting from quinoline derivatives, alkylation is performed using alkyl halides or benzyl bromides in the presence of potassium carbonate in dry DMF at 60 °C under argon atmosphere.

Step 2: Hydrolysis

The alkylated esters are hydrolyzed using 10% aqueous NaOH or HCl to yield the corresponding 4-oxo-4H-quinoline-3-carboxylic acids.

-

The hydrolysis step yields the target acids in 42-81% yield.

Thermal Ring-Closure Method (Based on CA1044239A)

-

6,7-dialkoxy-4-acyloxyquinoline derivatives are used as precursors.

-

Thermal ring-closure is performed at high temperatures to form 6-alkoxy-7-hydroxyquinoline-3-carboxylic acid esters.

-

This method provides good yields and easier purification compared to other high-temperature methods that produce impurities.

-

High temperature may cause decomposition; however, the method described improves purity and yield.

Alternative Synthesis via Nucleophilic Substitution and Cyclization (Based on CN106187887A)

Step 1: Condensation

o-Nitrobenzoic acid reacts with potassium monoethyl malonate and N,N-carbonyldiimidazole to form 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester.

Step 2: Reduction

Catalytic hydrogenation reduces the nitro group to an amine, yielding 3-(2-aminophenyl)-3-oxopropionic acid ethyl ester.

Step 3: Cyclization

The amine ester reacts with N,N-dimethylformamide dimethyl acetal to form 4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Step 4: Hydrolysis

The ester is hydrolyzed under alkaline conditions to yield 4-hydroxyquinoline-3-carboxylic acid.

-

This method uses readily available starting materials, mild reaction conditions, simple workup, and is suitable for scale-up with high yields.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | o-Nitrobenzoic acid, potassium monoethyl malonate, N,N-carbonyldiimidazole | 35 | Condensation |

| 2 | Catalytic hydrogenation | Room temp | Reduction |

| 3 | N,N-dimethylformamide dimethyl acetal | Elevated temp | Cyclization |

| 4 | Alkaline hydrolysis | Room temp | Hydrolysis |

This route is efficient and industrially applicable.

The preparation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid involves sophisticated synthetic strategies that balance reaction efficiency, yield, and purity. The acylmalonate cyclization method and the Gould–Jacob cyclization are classical approaches, while alkylation and hydrolysis provide functional group modifications. Thermal ring-closure and nucleophilic substitution routes offer alternative pathways with industrial applicability. Selection of the method depends on available starting materials, desired scale, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 6-ethoxy-4-oxoquinoline-3-carboxylic acid.

Reduction: Formation of 6-ethoxy-4-hydroxyquinoline-3-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

As a versatile building block, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is utilized in the synthesis of various quinoline derivatives. These derivatives can exhibit enhanced properties, making them valuable in material science and organic electronics.

Biology

Research indicates that this compound possesses significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related quinoline derivatives indicate potent activity, which may extend to this compound as well.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Ethoxy-4-hydroxyquinoline | TBD | Antimicrobial |

| Related quinoline derivatives | <0.39 | Antibacterial |

- Anticancer Effects : In vitro studies have shown that certain quinoline derivatives exhibit selective cytotoxicity towards resistant cancer cell lines. Although specific data on this compound is limited, its structural similarity to other active quinolines suggests potential efficacy in cancer therapy.

| Cell Line | Compound Tested | Result |

|---|---|---|

| Colon adenocarcinoma | Various quinoline derivatives | Selective toxicity observed |

| Normal human fibroblasts | Doxorubicin vs. quinolines | Resistance noted in some cases |

Medicine

The compound has been explored as a potential therapeutic agent due to its bioactive properties. Its interactions with various biological targets may lead to the development of new treatments for infections and cancer.

Industrial Applications

In industry, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially leading to modulation of cellular processes:

- Enzyme Inhibition : It can inhibit enzymes such as quinoline oxidoreductase, impacting metabolic pathways related to quinoline derivatives.

- Cell Signaling Modulation : The compound influences cell signaling pathways, which can alter gene expression and cellular function.

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study evaluated various quinoline derivatives against resistant cancer cell lines. Some exhibited selective toxicity, disrupting cellular processes involved in resistance mechanisms.

- Antimicrobial Efficacy : Laboratory studies have demonstrated promising results against various bacterial strains, indicating that the compound's structural features enhance its solubility and interaction with microbial targets.

- HIV Inhibition Studies : Research on related compounds indicated that structural modifications could enhance potency against HIV integrase, suggesting potential for this compound in antiviral drug development .

Wirkmechanismus

The mechanism of action of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Properties

The following table compares 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid with analogous quinoline derivatives, highlighting substituent positions, molecular weights, and critical physicochemical properties:

Functional Group Impact on Bioactivity

- Ethoxy vs. Methoxy derivatives (e.g., 28027-16-9) may exhibit better pharmacokinetic profiles in aqueous environments .

- Carboxylic Acid vs. Ester: The free carboxylic acid in this compound allows for hydrogen bonding with biological targets, while esterified derivatives (e.g., 85418-73-1) prioritize passive diffusion .

- Oxo vs. Hydroxy : The ketone group in 51726-45-5 introduces a strong hydrogen bond acceptor, which may enhance binding to enzymes like kinases or metalloproteases .

Biologische Aktivität

Overview

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. Its structure allows it to interact with various biological targets, which can lead to modulation of cellular processes and pathways.

Target Interactions

The exact biological targets of this compound are not fully elucidated; however, quinoline derivatives generally exhibit a wide range of interactions with enzymes and receptors. These interactions often lead to the inhibition or activation of specific biological pathways, impacting cellular metabolism and signaling.

Biochemical Pathways

The compound is believed to influence multiple biochemical pathways, including those involved in:

- Enzyme inhibition : It can inhibit enzymes such as quinoline oxidoreductase, affecting metabolic pathways related to quinoline derivatives.

- Cell signaling : The compound modulates cell signaling pathways, which can alter gene expression and cellular function.

- Transport mechanisms : It is transported within cells via specific mechanisms that may affect its distribution and localization, crucial for its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Quinoline derivatives have been shown to possess significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, which could be extrapolated to this compound as well .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Ethoxy-4-hydroxyquinoline | TBD | Antimicrobial |

| Related quinoline derivatives | <0.39 | Antibacterial |

Anticancer Effects

In studies involving cancer cell lines, certain quinoline derivatives have demonstrated selective cytotoxicity towards resistant cancer cells compared to standard treatments like doxorubicin. Although specific data on this compound is limited, its structural similarity to other active quinolines suggests potential efficacy in cancer therapy .

| Cell Line | Compound Tested | Result |

|---|---|---|

| Colon adenocarcinoma | Various quinoline derivatives | Selective toxicity observed |

| Normal human fibroblasts | Doxorubicin vs. quinolines | Resistance noted in some cases |

Antiviral Activity

Quinoline derivatives have been explored for their antiviral properties, particularly against HIV. Compounds with similar structures have been shown to inhibit HIV integrase effectively at low concentrations without significant cytotoxicity. This suggests that this compound may also exhibit antiviral properties worthy of further investigation .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study evaluated various quinoline derivatives against resistant cancer cell lines and found that some exhibited selective toxicity. The mechanism appears related to their ability to disrupt cellular processes involved in resistance mechanisms .

- Antimicrobial Efficacy : In laboratory settings, derivatives of quinolines have shown promising results against various bacterial strains. The compound's structural features likely enhance its solubility and interaction with microbial targets .

- HIV Inhibition Studies : A series of studies on related compounds indicated that modifications in the quinoline structure could lead to enhanced potency against HIV integrase, highlighting the potential for this compound in antiviral drug development .

Q & A

Q. What mechanistic insights explain the reactivity of the quinoline core during synthesis?

Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact the compound’s physicochemical and biological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.